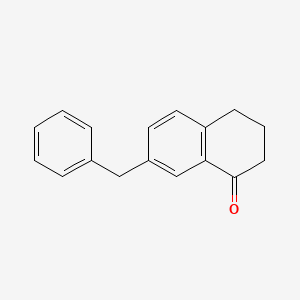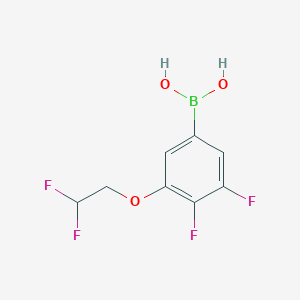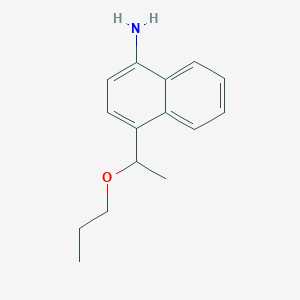![molecular formula C10H6N2O5 B11875298 8-Nitro-2H-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one CAS No. 113982-74-4](/img/structure/B11875298.png)
8-Nitro-2H-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Nitro-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one is a heterocyclic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a nitro group at the 8th position and a dioxolo ring fused to the isoquinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Nitro-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one typically involves the nitration of a suitable precursor. One common method involves the nitration of [1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
8-Nitro-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The isoquinoline core can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Ammonia, amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 8-Amino-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized isoquinoline derivatives with additional functional groups.
Aplicaciones Científicas De Investigación
8-Nitro-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 8-Nitro-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules enhances its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquino[3,2-a]isoquinoline: This compound shares the dioxolo and isoquinoline core but differs in the substitution pattern and functional groups.
7-Nitro-8-hydroxyquinoline: Similar in having a nitro group and a heterocyclic structure but differs in the core scaffold.
Uniqueness
8-Nitro-[1,3]dioxolo[4,5-g]isoquinolin-7(6H)-one is unique due to its specific substitution pattern and the presence of both a nitro group and a dioxolo ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
113982-74-4 |
|---|---|
Fórmula molecular |
C10H6N2O5 |
Peso molecular |
234.16 g/mol |
Nombre IUPAC |
8-nitro-6H-[1,3]dioxolo[4,5-g]isoquinolin-7-one |
InChI |
InChI=1S/C10H6N2O5/c13-10-9(12(14)15)6-2-8-7(16-4-17-8)1-5(6)3-11-10/h1-3H,4H2,(H,11,13) |
Clave InChI |
WPYGIECZUJSLDY-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CC3=CNC(=O)C(=C3C=C2O1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)
![N-[(1-Hydroxynaphthalen-2-yl)methyl]glycine](/img/structure/B11875243.png)
![2-chloro-4-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11875251.png)









